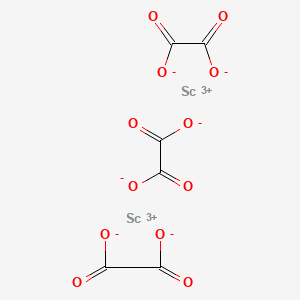
oxalate;scandium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
oxalate;scandium(3+) is a chemical compound with the molecular formula C₂H₂O₄·2/3Sc. This compound is formed by the combination of ethanedioic acid (commonly known as oxalic acid) and scandium ions in a 3:2 ratio. Scandium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ethanedioic acid, scandium(3+) salt (3:2) typically involves the reaction of scandium oxide or scandium chloride with ethanedioic acid. The reaction is carried out in an aqueous medium, and the resulting product is then crystallized to obtain the desired compound. The general reaction can be represented as follows:
Sc2O3+3C2H2O4→2Sc(C2O4)3+3H2O
Industrial Production Methods
Industrial production of ethanedioic acid, scandium(3+) salt (3:2) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity scandium oxide and ethanedioic acid is crucial for the production process.
化学反応の分析
Types of Reactions
oxalate;scandium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form scandium oxide and carbon dioxide.
Reduction: Reduction reactions can convert the scandium ions back to their metallic state.
Substitution: The scandium ions can be replaced by other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Reactions with other metal salts in aqueous solutions can lead to substitution.
Major Products Formed
Oxidation: Scandium oxide (Sc₂O₃) and carbon dioxide (CO₂).
Reduction: Metallic scandium (Sc).
Substitution: Various metal oxalates depending on the substituting metal.
科学的研究の応用
oxalate;scandium(3+) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems due to the unique properties of scandium.
Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as scandium-aluminum alloys, which are used in aerospace and sports equipment.
作用機序
The mechanism of action of ethanedioic acid, scandium(3+) salt (3:2) involves the interaction of scandium ions with various molecular targets. Scandium ions can form coordination complexes with organic molecules, influencing their reactivity and stability. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with ligands.
Catalysis: Scandium ions can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
類似化合物との比較
Similar Compounds
Ethanedioic acid, yttrium(3+) salt (32): Similar in structure but contains yttrium instead of scandium.
Ethanedioic acid, lanthanum(3+) salt (32): Contains lanthanum and exhibits different chemical properties due to the larger ionic radius of lanthanum.
Uniqueness
oxalate;scandium(3+) is unique due to the specific properties of scandium, such as its small ionic radius and high charge density. These properties result in stronger coordination complexes and higher catalytic activity compared to similar compounds containing other rare earth elements.
特性
CAS番号 |
51407-18-2 |
|---|---|
分子式 |
C6O12Sc2 |
分子量 |
353.97 g/mol |
IUPAC名 |
oxalate;scandium(3+) |
InChI |
InChI=1S/3C2H2O4.2Sc/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChIキー |
OMMFSGNJZPSNEH-UHFFFAOYSA-H |
正規SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sc+3].[Sc+3] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Diethoxyphosphoryl)-methyl]benzoyl chloride](/img/structure/B8711688.png)
![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B8711692.png)
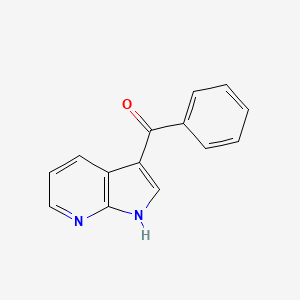
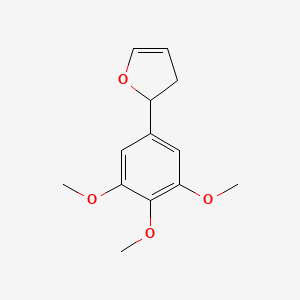
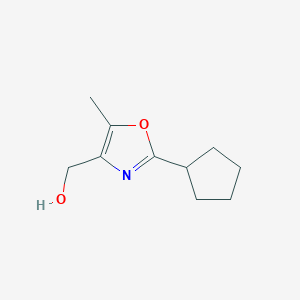
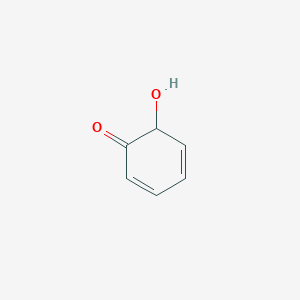
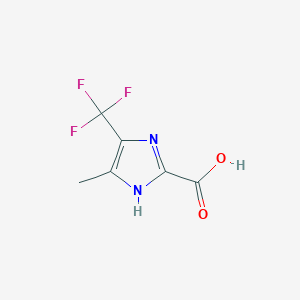
![[2-Methyl-4-(morpholinomethyl)phenyl]methanol](/img/structure/B8711722.png)
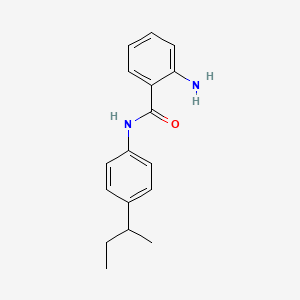
![5-Chloro-4-methyl-2-(methylsulfanyl)-6-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8711744.png)
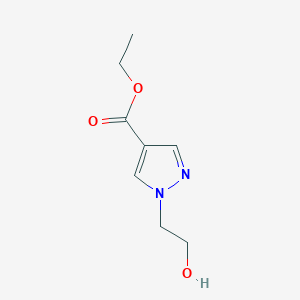
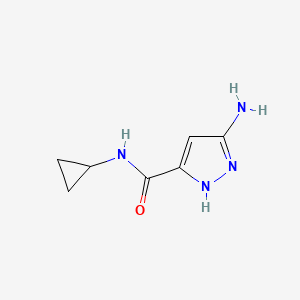
![3-(Benzyloxy)-6,7-dihydrocyclopenta[c]pyridin-5-one](/img/structure/B8711763.png)

